4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo-
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Overview
Description
1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group and a butyl substituent. Compounds of this class are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a butylamine with a thiourea derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, would need to be optimized to achieve high yields.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The butyl group or other positions on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce tetrahydropyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-thioxotetrahydropyrimidin-4(1H)-one: Lacks the butyl substituent.
1-butyl-2-oxotetrahydropyrimidin-4(1H)-one: Contains an oxo group instead of a thioxo group.
1-butyl-2-thioxotetrahydropyrimidin-4(1H)-thione: Contains an additional thione group.
Uniqueness
1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of both the butyl and thioxo groups, which can influence its chemical reactivity and biological activity
Biological Activity
4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo- (CAS No. 59669-84-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12N2OS
- Molecular Weight : 172.25 g/mol
- IUPAC Name : 1-butyltetrahydro-2-thioxo-4(1H)-pyrimidinone
Antiviral Activity
Research indicates that derivatives of pyrimidinones exhibit significant antiviral properties. In particular, compounds similar to 4(1H)-pyrimidinone have been investigated for their ability to inhibit viral replication. One study demonstrated that these compounds can interfere with the replication cycle of HIV by blocking the CCR5 receptor, which is crucial for viral entry into host cells .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. It acts as an inhibitor of pro-inflammatory cytokines, potentially making it useful in treating conditions such as rheumatoid arthritis and other autoimmune diseases. The inhibition of CCR5 also suggests a role in modulating immune responses during inflammatory processes .
Anticancer Potential
Preliminary studies have suggested that 4(1H)-pyrimidinone derivatives may possess anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds targeting the NF-kB pathway have shown efficacy in reducing tumor growth in preclinical models .
The biological activity of 4(1H)-pyrimidinone is primarily attributed to its interaction with specific molecular targets:
- CCR5 Receptor Binding : The compound binds to the CCR5 receptor, inhibiting its function and consequently blocking HIV entry into cells .
- Cytokine Modulation : It reduces levels of pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to its anti-inflammatory effects .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death .
Study on HIV Inhibition
A study published in a peer-reviewed journal evaluated the efficacy of a pyrimidinone derivative against HIV. The results indicated that the compound significantly reduced viral load in infected cell cultures by inhibiting CCR5-mediated entry. This suggests a potential therapeutic application for managing HIV infections .
Anti-inflammatory Research
In another investigation focused on autoimmune diseases, researchers found that treatment with 4(1H)-pyrimidinone reduced joint inflammation and damage in animal models of rheumatoid arthritis. The study highlighted its potential as a novel anti-inflammatory agent with fewer side effects compared to traditional therapies .
Comparative Analysis
Compound | Activity | Mechanism |
---|---|---|
4(1H)-Pyrimidinone | Antiviral | CCR5 inhibition |
Similar Pyrimidine Derivatives | Anticancer | Apoptosis induction |
Other Anti-inflammatory Agents | Anti-inflammatory | Cytokine modulation |
Properties
CAS No. |
59669-84-0 |
---|---|
Molecular Formula |
C8H14N2OS |
Molecular Weight |
186.28 g/mol |
IUPAC Name |
1-butyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H14N2OS/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2-6H2,1H3,(H,9,11,12) |
InChI Key |
KXHHFZNHBQJXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(=O)NC1=S |
Origin of Product |
United States |
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